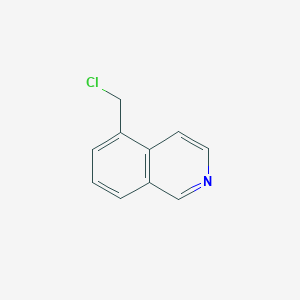

5-(Chloromethyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPWUUQXJDAIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475910 | |

| Record name | 5-(Chloromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76518-58-6 | |

| Record name | 5-(Chloromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Chloromethyl)isoquinoline: A Comprehensive Technical Guide for Advanced Research and Development

CAS Number: 76518-58-6

Introduction

5-(Chloromethyl)isoquinoline is a key heterocyclic building block that holds significant potential for innovation in the fields of medicinal chemistry and materials science.[1] As a derivative of isoquinoline, a structural motif prevalent in a vast array of natural alkaloids and pharmacologically active compounds, this molecule offers a unique combination of a rigid, aromatic scaffold and a reactive chloromethyl group.[2][3] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is paramount for its effective utilization in research and synthesis.

| Property | Value | Source |

| CAS Number | 76518-58-6 | [N/A] |

| Molecular Formula | C₁₀H₈ClN | [N/A] |

| Molecular Weight | 177.63 g/mol | [N/A] |

| Appearance | Likely a solid at room temperature, given the properties of similar isoquinoline derivatives. | [N/A] |

| Melting Point | Not readily available in public literature. | [N/A] |

| Boiling Point | Not readily available in public literature. | [N/A] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | [N/A] |

Strategic Synthesis of this compound

A direct, documented synthesis of this compound is not widely available in peer-reviewed literature. However, a logical and efficient synthetic pathway can be proposed based on established organic chemistry principles. This multi-step synthesis leverages readily available starting materials and well-understood transformations.

start [label="Isoquinoline-5-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="5-(Hydroxymethyl)isoquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> intermediate [label=" Reduction (e.g., NaBH₄) "]; intermediate -> product [label=" Chlorination (e.g., SOCl₂) "]; }

A proposed synthetic pathway to this compound.

Step-by-Step Methodology:

Part 1: Reduction of Isoquinoline-5-carbaldehyde

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve isoquinoline-5-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol.

-

Cooling: Cool the solution to 0°C in an ice bath to control the exothermic reaction.

-

Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The molar equivalent of the reducing agent should be carefully calculated to ensure complete reduction of the aldehyde.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a dilute acid. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-(hydroxymethyl)isoquinoline.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-(hydroxymethyl)isoquinoline.

Part 2: Chlorination of 5-(Hydroxymethyl)isoquinoline

-

Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 5-(hydroxymethyl)isoquinoline in an anhydrous aprotic solvent like dichloromethane or chloroform.

-

Chlorinating Agent: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the solution at 0°C. The use of a slight excess of the chlorinating agent is often beneficial for driving the reaction to completion. A small amount of a catalyst, like dimethylformamide (DMF), can be added when using oxalyl chloride.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Solvent Removal: Upon completion, remove the excess solvent and chlorinating agent under reduced pressure.

-

Work-up: Carefully add ice-cold water to the residue to quench any remaining reactive species. Neutralize the solution with a mild base, such as sodium bicarbonate, and extract the product with an organic solvent.

-

Final Purification: Dry the combined organic extracts, concentrate, and purify the resulting crude this compound by column chromatography or recrystallization to yield the final product.

The Reactive Nature of the Chloromethyl Group: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of its chloromethyl group. This functional group behaves as a benzylic-like halide, making it an excellent electrophile for nucleophilic substitution reactions.[4][5] This reactivity allows for the facile introduction of the isoquinolin-5-ylmethyl moiety into a wide range of molecules.

start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="5-(Nu-methyl)isoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Cl⁻", shape=plaintext];

start -> product [label=" S_N reaction "]; nucleophile -> product; start -> byproduct [style=dashed]; }

Nucleophilic substitution at the chloromethyl group.

The benzylic-like nature of the carbon-chlorine bond is stabilized by the adjacent isoquinoline ring system, facilitating its cleavage. This allows for reactions with a diverse array of nucleophiles, including:

-

Amines: To form secondary or tertiary amines, which are common functionalities in bioactive molecules.

-

Alcohols and Phenols: To generate ethers.

-

Thiols: To produce thioethers.

-

Cyanide: To synthesize nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.

-

Carboxylates: To form esters.

-

Azides: Leading to the formation of azides, which are precursors to amines via reduction or can be used in "click" chemistry.

This versatility makes this compound a valuable intermediate for constructing libraries of compounds for high-throughput screening in drug discovery programs.[6][7]

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[2][3][8] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[9][10][11] The introduction of a substituent at the 5-position of the isoquinoline ring can significantly modulate the pharmacological profile of the parent molecule.[10]

This compound serves as a critical starting material for the synthesis of novel 5-substituted isoquinoline derivatives.[12] The ability to easily introduce various functional groups via the chloromethyl handle allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds. This approach is fundamental in the design and optimization of lead compounds in drug discovery. For instance, the isoquinoline-5-sulfonamide moiety has been investigated as an inhibitor of protein kinase B, a key target in cancer therapy.[13]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Given its reactive nature, this compound should be treated as a potential irritant and lachrymator.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of modern analytical techniques.

sample [label="this compound Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#FBBC05", fontcolor="#202124"]; ms [label="Mass Spectrometry\n(MS)", fillcolor="#FBBC05", fontcolor="#202124"]; ir [label="Infrared Spectroscopy\n(IR)", fillcolor="#FBBC05", fontcolor="#202124"]; purity [label="Purity Assessment\n(e.g., HPLC, GC)", fillcolor="#FBBC05", fontcolor="#202124"]; confirmation [label="Structural Confirmation and Purity Verified", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

sample -> nmr; sample -> ms; sample -> ir; sample -> purity; nmr -> confirmation; ms -> confirmation; ir -> confirmation; purity -> confirmation; }

A typical analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the nitrogen atom and the chloromethyl group.[18][19] A key diagnostic signal will be a singlet in the benzylic region (typically around 4.5-5.0 ppm) corresponding to the two protons of the -CH₂Cl group.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shift of the benzylic carbon will be a key indicator of the presence of the chloromethyl group.[20][21]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.[22] The mass spectrum will show a molecular ion peak (M⁺) at m/z 177 and an M+2 peak at m/z 179 with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.[23] Fragmentation patterns will likely involve the loss of the chloromethyl group or the chlorine atom.[24][25][26]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the isoquinoline ring.[27][28][29][30] A key feature will be the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the realm of drug discovery and development. Its unique structural features and the reactivity of its chloromethyl group provide a powerful tool for the creation of diverse molecular architectures. A solid understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully harness the potential of this important chemical intermediate in their scientific endeavors.

References

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). ResearchGate. Retrieved from [Link]

-

Benzyl chloride is reacted with different nucleophiles (HO , CH _3COO^-, PhO^-, CH_3O^-). (n.d.). Gauth. Retrieved from [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PubMed. Retrieved from [Link]

-

Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). PubMed. Retrieved from [Link]

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020). Chemistry Stack Exchange. Retrieved from [Link]

-

What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? (2018). Quora. Retrieved from [Link]

-

Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. (1995). PubMed. Retrieved from [Link]

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (n.d.). SciELO. Retrieved from [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

ortho Effects in Reactions of Nucleophiles with Benzyl Chlorides. (n.d.). ACS Publications. Retrieved from [Link]

-

Safety data sheet. (2023). CPAChem. Retrieved from [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. (n.d.). AIP Publishing. Retrieved from [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of. (n.d.). [Source not provided]. Retrieved from [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024). [Source not provided]. Retrieved from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Isoquinoline. (n.d.). NIST WebBook. Retrieved from [Link]

-

Isoquinoline. (n.d.). SpectraBase. Retrieved from [Link]

-

Isoquinoline. (n.d.). SpectraBase. Retrieved from [Link]

-

Isoquinoline. (n.d.). SpectraBase. Retrieved from [Link]

-

An efficient low-temperature route to polycyclic isoquinoline salt synthesis via C-H activation with [Cp*MCl2]2 (M = Rh, Ir). (2008). PubMed. Retrieved from [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). OUCI. Retrieved from [Link]

-

Common isoquinoline synthesis reactions. (2023). Jinjing Chemical. Retrieved from [Link]

-

Synthesis of a-ring-substituted 5,6,8,12B-tetrahydroisoindolo[1,2-A] isoquinolin-8-ones. (2025). ResearchGate. Retrieved from [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

A Concise Total Synthesis of the Fungal Isoquinoline Alkaloid TMC-120B. (2022). PubMed. Retrieved from [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH. Retrieved from [Link]

-

Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

-

Infrared IR Spectroscopy in Metabolomics. (2023). YouTube. Retrieved from [Link]

Sources

- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. news.umich.edu [news.umich.edu]

- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]

- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 9. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 16. fr.cpachem.com [fr.cpachem.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. ias.ac.in [ias.ac.in]

- 19. benchchem.com [benchchem.com]

- 20. spectrabase.com [spectrabase.com]

- 21. spectrabase.com [spectrabase.com]

- 22. researchgate.net [researchgate.net]

- 23. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. scielo.br [scielo.br]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. pubs.aip.org [pubs.aip.org]

- 28. Isoquinoline [webbook.nist.gov]

- 29. spectrabase.com [spectrabase.com]

- 30. m.youtube.com [m.youtube.com]

Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of 5-(Chloromethyl)isoquinoline

Introduction: The Pivotal Role of Physicochemical Profiling

In the landscape of modern drug discovery and development, the journey of a candidate molecule from a promising lead to a viable therapeutic is fraught with challenges. Among the initial, yet most critical, hurdles is the comprehensive characterization of its physicochemical properties. It is here, in the foundational understanding of a compound's behavior in solution and under stress, that we can forecast its potential for success or failure. This guide provides an in-depth technical exploration of two such cornerstone properties—solubility and stability—as they pertain to 5-(Chloromethyl)isoquinoline, a heterocyclic compound of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough grasp of these attributes is not merely academic; it is a prerequisite for rational formulation design, predictable pharmacokinetic profiling, and ultimately, the assurance of therapeutic efficacy and safety.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to logically unfold the narrative of this compound's behavior, beginning with its fundamental characteristics and progressing through a detailed examination of its solubility and stability under various pharmaceutically relevant conditions. The methodologies presented herein are not just procedural checklists but are grounded in the principles of scientific integrity, offering self-validating systems for robust and reproducible data generation.

Part 1: Core Physicochemical Properties of this compound

This compound belongs to the family of isoquinoline alkaloids, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The isoquinoline scaffold itself is a key structural motif in numerous natural products and synthetic pharmaceuticals. The introduction of a chloromethyl group at the 5-position introduces a reactive site that is both a synthetic handle for further molecular elaboration and a potential liability in terms of stability.

A foundational understanding of the parent isoquinoline molecule provides a predictive basis for the solubility of its derivatives. Isoquinoline is characterized as a colorless, hygroscopic liquid or solid with a low melting point, sparingly soluble in water but readily soluble in common organic solvents such as ethanol, diethyl ether, and acetone. This behavior is attributed to its aromatic nature and the presence of the nitrogen atom, which imparts a degree of polarity.

Part 2: Solubility Profile of this compound

Aqueous solubility is a paramount determinant of a drug candidate's absorption and bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption and, consequently, suboptimal therapeutic efficacy. The "shake-flask" method is a classic and reliable technique for determining thermodynamic solubility.

Anticipated Solubility in Various Solvents

Table 1: Predicted Solubility of this compound in Common Pharmaceutical Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The hydrophobic isoquinoline core dominates the molecule's properties. |

| Phosphate Buffered Saline (PBS) pH 7.4 | Sparingly Soluble | Similar to water, with minimal expected impact from physiological pH on the non-ionizable chloromethyl group. |

| 0.1 N HCl | Moderately Soluble | Protonation of the isoquinoline nitrogen at acidic pH would form a salt, which is expected to have higher aqueous solubility. |

| 0.1 N NaOH | Sparingly Soluble | No significant change in ionization state is expected at basic pH. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethanol | Soluble | A polar protic solvent that can engage in hydrogen bonding and effectively solvate the molecule. |

| Methanol | Soluble | Similar to ethanol, with good solvating power for polar organic molecules. |

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a robust method for the experimental determination of the thermodynamic solubility of this compound.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, DMSO, ethanol, methanol).

-

Ensure that a visible excess of solid material remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker or rotator.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For aqueous solutions, filtration through a 0.22 µm filter is recommended.

-

-

Quantification:

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Analyze the diluted sample and calculate the concentration of this compound in the original saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Part 3: Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of a drug candidate is crucial for identifying potential degradation pathways, developing stable formulations, and establishing appropriate storage conditions and shelf-life. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to trigger and identify potential degradation products.

Key Principles of Forced Degradation Studies

The goal of forced degradation is to achieve a target degradation of 5-20% of the parent compound. This level of degradation is generally sufficient to detect and identify the major degradation products without being so extensive that it leads to secondary degradation, complicating the analysis. The primary stress conditions employed are hydrolysis, oxidation, photolysis, and thermal stress.

Experimental Protocol for Forced Degradation of this compound

A prerequisite for these studies is a validated stability-indicating analytical method, typically an HPLC method, that can resolve the parent compound from all potential degradation products.

1. Hydrolytic Degradation:

-

Acidic Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 N HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of this compound and dilute with 0.1 N NaOH.

-

Incubate at room temperature or a slightly elevated temperature, collecting samples at appropriate time intervals.

-

Neutralize the samples with 0.1 N HCl prior to analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound in water or a buffered solution at pH 7.

-

Incubate at an elevated temperature and collect samples over time.

-

2. Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep the mixture at room temperature.

-

Monitor the degradation over time by collecting and analyzing samples.

3. Photolytic Degradation:

-

Expose a solution of this compound in a chemically inert, transparent container to a light source that provides both UV and visible light.

-

A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

-

Analyze the samples at appropriate time points.

4. Thermal Degradation:

-

Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

-

For solutions, incubate at a high temperature, ensuring the solvent is stable under these conditions.

-

Collect and analyze samples at various time points.

Diagram 2: Workflow for a Forced Degradation Study

Caption: General workflow for a forced degradation study.

Anticipated Degradation Pathways

The chloromethyl group is an electrophilic site and is susceptible to nucleophilic attack. Therefore, the primary anticipated degradation pathway, particularly under hydrolytic conditions, is the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 5-(Hydroxymethyl)isoquinoline.

Diagram 3: Predicted Primary Degradation Pathway of this compound

Caption: Predicted primary degradation pathway.

Further degradation under oxidative or photolytic conditions could involve modifications to the isoquinoline ring system, although these are likely to be secondary pathways.

Part 4: Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. HPLC with UV detection is the most common technique for this purpose.

Key Steps in Method Development and Validation:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often necessary to resolve polar degradation products from the more nonpolar parent compound.

-

Wavelength Selection: The detection wavelength should be chosen at the UV maximum of this compound to ensure high sensitivity.

-

Forced Degradation Sample Analysis: The stressed samples are analyzed to ensure that all degradation products are well-separated from the parent peak and from each other.

-

Method Validation: The method is then validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion: A Roadmap for Success

The solubility and stability of this compound are not merely data points but are critical indicators of its potential as a drug candidate. This guide has provided a comprehensive framework for the systematic evaluation of these properties. By employing the detailed protocols for solubility determination and forced degradation studies, researchers can generate the robust data necessary to make informed decisions in the drug development process. A thorough understanding of a molecule's inherent physicochemical characteristics is the bedrock upon which successful and safe medicines are built.

References

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165.

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Retrieved from [Link]

-

Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024). Retrieved from [Link]

- A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology, 11(9), 4157-4164.

-

Kinetic Solubility Assays Protocol. (n.d.). Retrieved from [Link]

- In vitro solubility assays in drug discovery. (2008). Expert Opinion on Drug Discovery, 3(10), 1185-1195.

-

Kinetic Solubility - In Vitro Assay. (n.d.). Retrieved from [Link]

-

Isoquinoline. (n.d.). In Wikipedia. Retrieved from [Link]

-

Solubility of Isoquinoline. (n.d.). Retrieved from [Link]

-

ISOQUINOLINE. (n.d.). Retrieved from [Link]

- Product Class 5: Isoquinolines. (2004). In Science of Synthesis.

-

Showing Compound Isoquinoline (FDB012557). (2010). Retrieved from [Link]

- Degradation Pathway. (2017).

-

Isoquinoline. (n.d.). Retrieved from [Link]

- Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). RSC Advances, 9(33), 19054-19077.

- ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. (1996).

- Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). Molecules, 27(8), 2435.

- General pathway of isoquinoline degradation showing the relative... (n.d.).

- Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. (2006).

- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.).

- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

The Untapped Therapeutic Potential of 5-(Chloromethyl)isoquinoline Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

Shanghai, China – January 2, 2026 – In the relentless pursuit of novel therapeutic agents, the isoquinoline scaffold has consistently emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This technical guide delves into the potential biological activities of a specific, yet underexplored subclass: 5-(Chloromethyl)isoquinoline derivatives. While direct research on this particular substitution pattern is nascent, this paper will extrapolate from the broader isoquinoline and quinoline families to build a predictive framework for their therapeutic promise, particularly in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals poised to explore this promising frontier.

The Isoquinoline Core: A Foundation of Diverse Bioactivity

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of natural product chemistry and drug design.[2] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, antifungal, and enzyme inhibitory activities.[2][3] The versatility of the isoquinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.

The introduction of a chloromethyl group at the 5-position of the isoquinoline ring system offers a reactive handle for a multitude of chemical transformations. This functional group can readily participate in nucleophilic substitution reactions, allowing for the facile introduction of a wide range of pharmacophores and molecular fragments, thereby creating extensive libraries of novel derivatives for biological screening.

Postulated Anticancer Activity: A Logical Extrapolation

While specific studies on the anticancer properties of this compound derivatives are limited, the broader class of isoquinoline and quinoline analogs has shown significant promise in oncology.[4][5] The anticancer effects of these compounds are often attributed to their ability to intercalate into DNA, inhibit key enzymes involved in cell proliferation and survival, and induce apoptosis.[6]

Structure-Activity Relationship (SAR) Insights: Studies on various substituted isoquinolines have provided valuable insights into the structural requirements for anticancer activity. For instance, the substitution pattern on the isoquinoline ring has been shown to be critical for cytotoxicity against various human cancer cell lines.[4][5] It is hypothesized that the 5-(chloromethyl) group can serve as a crucial linker to attach moieties that enhance binding to biological targets or improve cellular uptake.

Potential Mechanisms of Action: Based on the known mechanisms of related compounds, this compound derivatives could potentially exert anticancer effects through several pathways:

-

Enzyme Inhibition: A significant number of kinase inhibitors are based on the quinoline and isoquinoline scaffolds.[7][8] Derivatives of this compound could be designed to target specific kinases that are dysregulated in cancer, such as those involved in cell signaling pathways controlling growth and proliferation.

-

Induction of Apoptosis: Many cytotoxic isoquinoline alkaloids induce programmed cell death in cancer cells.[9] Novel derivatives could be synthesized to modulate the expression of pro- and anti-apoptotic proteins, leading to the selective elimination of malignant cells.

Experimental Workflow for Anticancer Evaluation

A systematic approach is essential to validate the anticancer potential of novel this compound derivatives. The following workflow outlines a standard, yet robust, screening cascade.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

The Ascendant Role of 5-Substituted Isoquinolines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Among the various positional isomers, the 5-substituted isoquinolines have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 5-substituted isoquinoline derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Part 1: The Synthetic Landscape: Crafting the 5-Substituted Isoquinoline Core

The strategic introduction of substituents at the 5-position of the isoquinoline nucleus is a key step in the development of new drug candidates. The choice of synthetic route is often dictated by the desired functionality and the overall complexity of the target molecule. Modern synthetic approaches have moved beyond classical methods, offering greater efficiency and functional group tolerance.[3]

Foundational Synthetic Strategies

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, remain relevant for the construction of the core heterocyclic system.[2] However, direct and selective functionalization at the 5-position often requires multi-step sequences. A common and effective strategy involves the use of a pre-functionalized starting material, such as 5-aminoisoquinoline or 5-bromoisoquinoline, which can be readily converted to a wide array of derivatives.

Key Experimental Protocol: Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline via the Sandmeyer Reaction

This protocol details a reliable method for the synthesis of 5-chloroisoquinoline, a versatile intermediate for further functionalization. The underlying principle of the Sandmeyer reaction is the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a copper(I) halide.

Step 1: Diazotization of 5-Aminoisoquinoline

-

Suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add 15 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.

-

Stir for an additional 15 minutes to ensure complete formation of the hydrochloride salt.

-

In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will be evolved.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

Step 3: Work-up and Purification

-

Neutralize the reaction mixture by the slow addition of a 20% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 5-chloroisoquinoline.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-chloroisoquinoline.

Modern Synthetic Innovations

Recent advancements in synthetic methodology have provided more direct and efficient routes to 5-substituted isoquinolines. These include transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and novel annulation strategies.[2] These methods offer significant advantages in terms of atom economy, step efficiency, and the ability to introduce a wide range of functional groups with high regioselectivity.

Caption: Key intermediates in the synthesis of 5-substituted isoquinolines.

Part 2: The Pharmacological Orchestra: Diverse Biological Activities

5-Substituted isoquinolines have demonstrated a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 5-substituted isoquinolines. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of microtubule dynamics.[4][5]

For instance, certain 5-substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic activity.[6] The substitution pattern at the 5-position has been found to be crucial for their cytotoxic effects.

| Compound Class | Target/Mechanism | Representative IC50 Values | Reference |

| Isoquinolin-1-ones | Antitumor activity | 3-5 times more active than the lead compound | [7] |

| Isoquinoline-1-carboxaldehyde thiosemicarbazones | Antineoplastic activity in L1210 leukemia | - | [6] |

| Naphthalenyl sulfonyl isoquinoline derivatives | Inhibition of MCF-7 breast cancer cells | 16.1 µM | [1] |

| Thiophenyl sulfonyl isoquinoline derivatives | Inhibition of MCF-7 breast cancer cells | 19.8 µM | [1] |

Enzyme Inhibition: A Key to Therapeutic Intervention

Many 5-substituted isoquinolines exert their therapeutic effects by inhibiting specific enzymes. This targeted approach can lead to higher efficacy and reduced side effects.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several 5-substituted isoquinoline derivatives have been identified as potent kinase inhibitors. For example, pyrazolo[3,4-g]isoquinolines have been synthesized and shown to inhibit Haspin kinase with IC50 values in the nanomolar range.[8]

Caption: Mechanism of kinase inhibition by 5-substituted isoquinolines.

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Isoquinoline alkaloids and their synthetic derivatives have shown promising activity against a range of microbial pathogens.[9][10] Studies have demonstrated that the substitution pattern on the isoquinoline ring is critical for antibacterial potency.[10] For example, certain alkynyl isoquinolines have displayed strong bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

Applications in Neurodegenerative Diseases

Emerging evidence suggests that isoquinoline derivatives may have therapeutic potential in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[11][12][13] Some isoquinoline compounds have been shown to act as inhibitors of enzymes like acetylcholinesterase, which is a key target in Alzheimer's therapy.[14] The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential as neuroprotective agents.

Part 3: Structure-Activity Relationships: Decoding the Molecular Blueprint for Potency and Selectivity

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For 5-substituted isoquinolines, the nature, size, and electronic properties of the substituent at the 5-position can have a profound impact on their biological activity.

Systematic modifications of the 5-substituent have allowed researchers to probe the binding pockets of target proteins and optimize interactions. For example, in the development of antitumor agents, the introduction of different functional groups at the 5-position has led to significant variations in cytotoxicity.[7] These studies provide a roadmap for the design of next-generation 5-substituted isoquinoline-based drugs with improved therapeutic profiles.

Conclusion and Future Perspectives

The 5-substituted isoquinoline scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse synthetic methodologies available allow for the creation of large and structurally diverse libraries of compounds for biological screening. The broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects, underscores the therapeutic potential of this compound class. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the use of computational methods to guide the rational design of new 5-substituted isoquinoline-based drugs.

References

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. Available from: [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. Available from: [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Available from: [Link]

-

Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Available from: [Link]

-

Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available from: [Link]

-

Various synthetic routes for isoquinolinone derivatives. ResearchGate. Available from: [Link]

-

Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed. Available from: [Link]

-

Summary of antimicrobial activity of some classes of isoquinoline. ResearchGate. Available from: [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. National Institutes of Health. Available from: [Link]

-

Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Available from: [Link]

-

Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. National Institutes of Health. Available from: [Link]

-

Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. MDPI. Available from: [Link]

-

Enzyme activities (IC50a, μM) of compounds 9–27 against human EGFR and HER2 kinases. ResearchGate. Available from: [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health. Available from: [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available from: [Link]

-

Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. PubMed. Available from: [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. MDPI. Available from: [Link]

-

Some of the most commonly found neurodegenerative diseases. ResearchGate. Available from: [Link]

-

IC 50 values for the inhibition of ACE by compounds 5-14, and their... ResearchGate. Available from: [Link]

-

(PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. Available from: [Link]

-

Chemists Have Synthesized New Isoquinoline Derivatives. Technology Networks. Available from: [Link]

-

Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. Available from: [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson’s disease [ouci.dntb.gov.ua]

- 12. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chemists Have Synthesized New Isoquinoline Derivatives | Technology Networks [technologynetworks.com]

5-(Chloromethyl)isoquinoline: A Versatile Precursor for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3] Within this important class of compounds, 5-(chloromethyl)isoquinoline emerges as a highly versatile and reactive precursor for the construction of novel and complex heterocyclic systems. The presence of a benzylic chloride at the C-5 position provides a key handle for a variety of chemical transformations, particularly nucleophilic substitution reactions, enabling the annulation of new rings onto the isoquinoline core. This guide provides a comprehensive overview of the synthesis, reactivity, and synthetic applications of this compound as a strategic building block in the design and development of innovative heterocyclic molecules with potential therapeutic applications.

Synthesis of the Precursor: this compound

The efficient synthesis of this compound is paramount for its utility as a precursor. Two primary synthetic routes are presented here, offering flexibility based on available starting materials and desired scale.

Modified Pomeranz-Fritsch Reaction and Subsequent Chlorination

A notable method for the synthesis of a chloromethyl isoquinoline derivative involves a modified Pomeranz–Fritsch reaction.[3] This approach begins with the reaction of an appropriate acetophenone derivative with dimethoxyethanamine and a suitable azide under acidic conditions to furnish a triazolo[5,1-a]isoquinoline. Subsequent acid-catalyzed ring opening of the triazole moiety, followed by chlorination using thionyl chloride (SOCl₂), yields the desired chloromethyl isoquinoline derivative.[3]

Conceptual Workflow: Modified Pomeranz-Fritsch Route

Caption: Synthesis of this compound via a modified Pomeranz-Fritsch reaction.

Halogenation of 5-Methylisoquinoline (Proposed Route)

An alternative and more direct approach involves the radical halogenation of 5-methylisoquinoline. While direct literature for this specific transformation on 5-methylisoquinoline is not abundant, the principles of benzylic halogenation are well-established. This method offers a potentially more atom-economical route.

Experimental Protocol: Free-Radical Chlorination of 5-Methylisoquinoline

-

Dissolution: Dissolve 5-methylisoquinoline (1.0 eq) in a suitable inert solvent such as carbon tetrachloride (CCl₄) or benzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Initiator Addition: Add a radical initiator, such as N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO).

-

Reaction Initiation: Heat the mixture to reflux under irradiation with a UV lamp to initiate the radical chain reaction.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Table 1: Reagents and Conditions for Proposed Chlorination

| Reagent | Molar Equivalent | Purpose |

| 5-Methylisoquinoline | 1.0 | Starting Material |

| N-Chlorosuccinimide (NCS) | 1.1 | Chlorinating Agent |

| Benzoyl Peroxide (BPO) | 0.05 | Radical Initiator |

| Carbon Tetrachloride | - | Solvent |

Reactivity of this compound: A Gateway to Functionalization

The synthetic utility of this compound lies in the high reactivity of the chloromethyl group. This benzylic chloride is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles. This allows for the introduction of various functional groups at the 5-position, which can then be utilized in subsequent intramolecular cyclization reactions to construct novel heterocyclic rings fused to the isoquinoline core.

Logical Relationship: Reactivity and Application

Caption: The reactivity of this compound enables the synthesis of fused heterocycles.

Application in the Synthesis of Novel Heterocycles: Proposed Synthetic Strategies

The true potential of this compound is realized in its application as a precursor for the synthesis of diverse, fused heterocyclic systems. Below are proposed, mechanistically sound synthetic strategies for the construction of novel heterocycles, leveraging the reactivity of the chloromethyl group.

Synthesis of Thieno[2,3-f]isoquinolines

Thieno-fused isoquinolines are an important class of heterocycles with potential applications in materials science and medicinal chemistry.

Proposed Experimental Protocol:

-

Nucleophilic Substitution: React this compound (1.0 eq) with methyl thioglycolate (1.1 eq) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. This Sₙ2 reaction will yield the corresponding thioether intermediate.

-

Intramolecular Cyclization (Dieckmann Condensation): Treat the resulting thioether with a strong base, such as sodium ethoxide (NaOEt) in ethanol, and heat to reflux. This will induce an intramolecular Dieckmann condensation, followed by aromatization (e.g., via air oxidation or addition of an oxidizing agent) to afford the thieno[2,3-f]isoquinoline derivative.

Reaction Workflow: Thieno[2,3-f]isoquinoline Synthesis

Caption: Proposed synthesis of thieno[2,3-f]isoquinolines.

Synthesis of Furo[2,3-f]isoquinolines

Analogous to the thieno-fused counterparts, furo[2,3-f]isoquinolines can be synthesized by employing an oxygen-based nucleophile.

Proposed Experimental Protocol:

-

Nucleophilic Substitution: React this compound (1.0 eq) with ethyl glycolate (1.1 eq) in the presence of a base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C to room temperature to form the ether intermediate.

-

Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting ether can be cyclized under acidic conditions. For example, treatment with polyphosphoric acid (PPA) at elevated temperatures would promote an intramolecular Friedel-Crafts acylation, followed by dehydration to yield the furo[2,3-f]isoquinoline.

Synthesis of Pyrrolo[2,3-f]isoquinolines

The introduction of a nitrogen-containing ring can be achieved through a similar strategy.

Proposed Experimental Protocol:

-

Nucleophilic Substitution: React this compound (1.0 eq) with ethyl isocyanoacetate (1.1 eq) in the presence of a base such as potassium tert-butoxide in THF to form the corresponding N-substituted intermediate.

-

Intramolecular Cyclization: Subsequent intramolecular cyclization can be promoted by heating, leading to the formation of the pyrrolo[2,3-f]isoquinoline system.

Synthesis of 1,2,3-Triazolo[4,5-f]isoquinolines via Click Chemistry

A modern and highly efficient approach to constructing a triazole ring involves the use of "click chemistry."

Proposed Experimental Protocol:

-

Azide Formation: Convert this compound to 5-(azidomethyl)isoquinoline by reacting it with sodium azide (NaN₃) in a polar aprotic solvent like DMSO. This is a standard and high-yielding Sₙ2 reaction.

-

Huisgen Cycloaddition: The resulting 5-(azidomethyl)isoquinoline can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst (e.g., copper(I) iodide and a base like triethylamine) or a ruthenium catalyst to undergo a [3+2] cycloaddition, affording the 1,4-disubstituted 1,2,3-triazole fused to the isoquinoline core.

Table 2: Summary of Proposed Heterocycle Syntheses

| Target Heterocycle | Key Nucleophile | Cyclization Strategy |

| Thieno[2,3-f]isoquinoline | Methyl thioglycolate | Dieckmann Condensation |

| Furo[2,3-f]isoquinoline | Ethyl glycolate | Friedel-Crafts Acylation |

| Pyrrolo[2,3-f]isoquinoline | Ethyl isocyanoacetate | Intramolecular Condensation |

| 1,2,3-Triazolo[4,5-f]isoquinoline | Sodium azide (followed by alkyne) | Huisgen Cycloaddition |

Medicinal Chemistry Implications and Future Perspectives

The ability to readily synthesize a variety of fused heterocyclic systems from this compound opens up new avenues for drug discovery. Each of the proposed heterocyclic scaffolds (thieno-, furo-, pyrrolo-, and triazolo-isoquinolines) possesses a unique electronic and steric profile, offering a diverse chemical space for interaction with biological targets. These novel compounds can be screened for a wide range of pharmacological activities, including but not limited to, kinase inhibition, antiviral activity, and anticancer properties. The modular nature of the proposed synthetic routes allows for the facile introduction of various substituents on the newly formed rings, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Future work in this area should focus on the practical implementation of these proposed synthetic routes to validate their feasibility and optimize reaction conditions. Furthermore, the exploration of a broader range of nucleophiles and cyclization strategies will undoubtedly lead to an even greater diversity of novel heterocyclic structures derived from this compound.

Conclusion

This compound is a valuable and reactive precursor that holds significant promise for the synthesis of novel, complex heterocyclic compounds. Its straightforward synthesis and the high reactivity of the chloromethyl group towards nucleophilic substitution make it an ideal starting point for the construction of fused ring systems. The proposed synthetic strategies outlined in this guide provide a roadmap for researchers to explore new chemical space and develop innovative molecules with potential applications in medicinal chemistry and materials science. The versatility of this precursor ensures its continued importance in the field of heterocyclic chemistry.

References

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]

-

Isoquinoline derivatives and its medicinal activity. Journal of Drug Delivery and Therapeutics. [Link]

-

Stereoselective synthesis of fused-, spiro- and bridged heterocycles via cyclization of isoquinolinium salts: a recent update. Organic & Biomolecular Chemistry. [Link]

-

Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. The Journal of Organic Chemistry. [Link]

-

Fused Ring Heterocycles. Mustansiriyah University. [Link]

-

Synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines featuring an intramolecular radical-oxidative cyclization of polysubstituted pyrroles, and evaluation of their cytotoxic activity. Organic & Biomolecular Chemistry. [Link]

-

Product Class 5: Isoquinolines. Science of Synthesis. [Link]

-

Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry. [Link]

-

Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1. The Journal of Organic Chemistry. [Link]

-

A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters. [Link]

-

Isoquinoline - Wikipedia. Wikipedia. [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Birmingham.

- Isoquinoline. University of Regensburg.

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

-

Reactions of Isoquinoline. YouTube. [Link]

-

Nucleophilic addition to quinolines and isoquinolines. Química Orgánica. [Link]

-

Isoquinoline.pptx. SlideShare. [Link]

- Chapter 7_Quinolines and Isoquinolines.pdf. University of Technology.

Sources

- 1. Stereoselective synthesis of fused-, spiro- and bridged heterocycles via cyclization of isoquinolinium salts: a recent update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

In Silico Prediction of 5-(Chloromethyl)isoquinoline Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a reactive chloromethyl group at the 5-position of the isoquinoline ring system presents a molecule, 5-(Chloromethyl)isoquinoline, with intriguing potential for targeted covalent inhibition and diverse pharmacological activities. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, designed for researchers, scientists, and drug development professionals. In the absence of direct experimental data for this specific molecule, this document outlines a systematic, multi-faceted computational approach to hypothesize potential biological targets, predict bioactivity, and assess its drug-like properties. We will delve into the practical application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore generation, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, providing detailed, field-proven protocols and the scientific rationale behind each step. This guide is structured to be a self-validating system, grounding its predictions in the established bioactivities of structurally related isoquinoline derivatives.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

Isoquinoline and its derivatives are integral to a vast array of natural products and synthetic molecules with significant therapeutic applications, including anticancer, antiviral, and antihypertensive agents.[3][4][5][6] Their diverse biological activities often stem from their ability to interact with a range of biological targets, such as protein kinases, topoisomerases, and G-protein coupled receptors.[4][7][8] The subject of this guide, this compound, is a derivative that, to our knowledge, has not been extensively characterized biologically. However, its structural features—the planar, aromatic isoquinoline core and the electrophilic chloromethyl group—suggest a high potential for biological activity. The chloromethyl group, in particular, can act as a reactive handle for forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine, histidine) in protein active sites, a mechanism exploited in the design of targeted covalent inhibitors.

This guide will, therefore, treat this compound as a novel chemical entity and apply a battery of computational methods to build a predictive profile of its potential bioactivities and liabilities. Our approach is grounded in the principle of chemical similarity: by analyzing the known biological activities of structurally related isoquinolines, we can infer plausible targets and activities for our molecule of interest.

Strategic In Silico Workflow for Bioactivity Prediction

A robust in silico assessment relies on a multi-pronged approach where the results of different computational methods are integrated to build a comprehensive picture of a molecule's potential. Our workflow is designed to be sequential, with each step informing the next.

Caption: A strategic workflow for the in silico prediction of bioactivity.

Part 1: Target Identification and Hypothesis Generation

Given the lack of direct experimental data for this compound, our first step is to generate hypotheses about its potential biological targets. This is achieved by examining the known activities of structurally similar compounds. Isoquinoline derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many isoquinoline-based compounds show antiproliferative effects by targeting key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[4] They can also function as inhibitors of microtubule polymerization and topoisomerases.[4]

-

Kinase Inhibition: The isoquinoline scaffold is a common feature in many kinase inhibitors.[7][8] Specific kinases that could be considered as potential targets include serine/threonine kinases like Akt and Haspin kinase.[4][8]

-

Antiviral Activity: Isoquinoline alkaloids have demonstrated antiviral properties against a range of viruses by interfering with viral replication pathways.[5][9]

Based on this, we can hypothesize that this compound may exhibit anticancer or antiviral activity, potentially through the inhibition of protein kinases or other enzymes involved in these disease processes.

In-Depth Methodologies and Protocols

This section provides detailed, step-by-step protocols for the core in silico techniques used in this guide. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein.[10][11][12][13] This allows us to visualize potential binding modes and estimate the strength of the interaction.

-

Preparation of the Receptor and Ligand:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For our case study, let's select a relevant kinase, for instance, Haspin kinase (PDB ID can be searched and chosen based on available structures with bound ligands).

-

Using molecular modeling software such as UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[10][11]

-

Save the prepared receptor in the PDBQT file format.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch and save it as a MOL or SDF file.

-

Convert the 2D structure to a 3D conformation using a program like Open Babel.

-

Prepare the ligand in AutoDock Tools by assigning rotatable bonds and saving it in the PDBQT format.

-

-

-

Grid Box Definition:

-

Define the search space for docking by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be chosen to cover the entire binding pocket, which can often be inferred from the position of a co-crystallized ligand if available.

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor and ligand files, and the grid box parameters.[13]

-

-

Analysis of Docking Results:

-

AutoDock Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).[13]

-

Visualize the top-ranked poses in a molecular visualization program to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and potential covalent interactions of the chloromethyl group with nearby nucleophilic residues.

-

Caption: A streamlined workflow for molecular docking.

QSAR Modeling: Correlating Structure with Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[14][15][16] By building a QSAR model based on known active and inactive isoquinoline derivatives, we can predict the potential activity of this compound.

-

Data Collection and Curation:

-

Compile a dataset of isoquinoline derivatives with experimentally determined biological activity against a specific target (e.g., IC50 values for a particular kinase). This data can be sourced from chemical databases like ChEMBL or PubChem.

-

Curate the dataset to remove duplicates and ensure consistency in the biological activity data.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its structure (e.g., physicochemical properties, topological indices, 3D descriptors). This can be done using software like RDKit or PaDEL-Descriptor.

-

-

Model Building and Validation:

-

Divide the dataset into a training set and a test set.[14]

-

Use a machine learning algorithm (e.g., multiple linear regression, support vector machine, or random forest) to build a QSAR model that correlates the calculated descriptors with the biological activity for the training set.[15]

-

Validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).[15]

-

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict its biological activity.

-

Caption: A generalized workflow for building a predictive QSAR model.

Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[17][18] By generating a pharmacophore model from a set of known active isoquinoline derivatives, we can screen for other molecules, including this compound, that fit this model.

-

Ligand Set Preparation:

-

Select a set of structurally diverse but functionally related active isoquinoline derivatives that bind to the same target.

-

Generate low-energy 3D conformations for each ligand.

-

-

Pharmacophore Feature Identification:

-

Model Generation and Validation:

-

Generate a set of pharmacophore hypotheses that represent the spatial arrangement of the identified features.

-

Validate the pharmacophore model by screening a database containing both active and inactive compounds (decoys). A good model should be able to enrich the active compounds from the decoys.[19]

-

-

Screening of this compound:

-

Fit the 3D structure of this compound to the validated pharmacophore model to assess its potential to interact with the target in a similar manner to the known active compounds.

-

Caption: A workflow for generating and validating a ligand-based pharmacophore model.

ADMET Prediction: Assessing Drug-Likeness and Safety

ADMET prediction involves the computational estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[20] This is a critical step in early-stage drug discovery to identify potential liabilities that could lead to late-stage attrition.

-

Input Preparation:

-